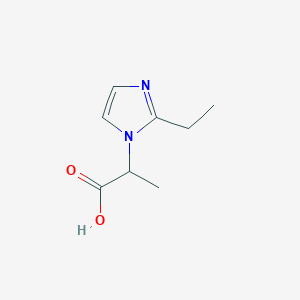

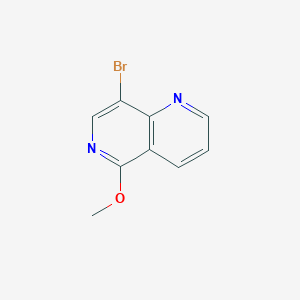

![molecular formula C21H26N2O B2692279 N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 868256-38-6](/img/structure/B2692279.png)

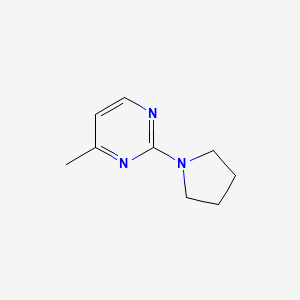

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a receptor and modulate its activity.

Applications De Recherche Scientifique

Mechanisms of Action and Pharmacodynamics

Acetaminophen's mechanisms of action are multifaceted, with a significant focus on its effect within the central nervous system and its metabolization. The central nervous system is the primary site of action, mirroring the drug's effect compartment. Acetaminophen's analgesic and antipyretic effects are largely attributed to its inhibition of cyclooxygenase enzymes and subsequent prostaglandin synthesis reduction, although it does not possess significant anti-inflammatory properties due to weak COX inhibition outside the central nervous system. Novel insights suggest that metabolization to N-acylphenolamine (AM404) and action on cannabinoid receptors might also play a role in its analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact

The environmental presence of acetaminophen, resulting from medical waste, veterinary use, and pharmaceutical effluents, poses challenges for water treatment and environmental safety. Research has focused on adsorptive elimination methods from water, identifying materials like ZnAl/biochar as highly effective in removing acetaminophen through mechanisms such as π-π interactions and hydrogen bonds (Igwegbe et al., 2021).

Toxicity and Metabolism

The principal mediator of acetaminophen toxicity is N-acetyl-p-benzo-quinone imine (NAPQI), a metabolite that can induce liver damage at high doses or in cases of overdose. This risk underscores the importance of understanding acetaminophen's metabolic pathways, including glucuronidation, sulfation, and oxidation, to optimize its use and minimize toxicity risks (Zhao & Pickering, 2011).

Potential for Novel Applications

Emerging research has explored novel uses for acetaminophen and related compounds, such as their role in water purification techniques. The degradation of acetaminophen in water through advanced oxidation processes highlights the compound's relevance beyond pharmacology, emphasizing the need for effective treatment technologies to mitigate environmental impacts (Qutob et al., 2022).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-3-7-17-11-13-19(14-12-17)22-21(24)16-23-15-6-9-18-8-4-5-10-20(18)23/h4-5,8,10-14H,2-3,6-7,9,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZMEYXNTXKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

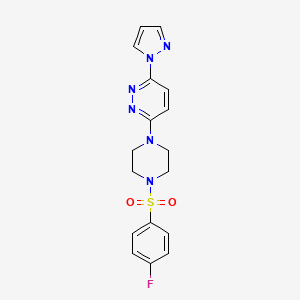

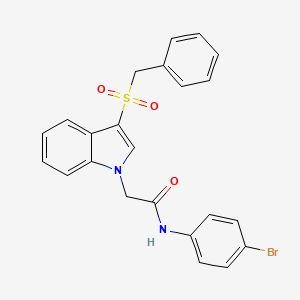

![(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2692205.png)

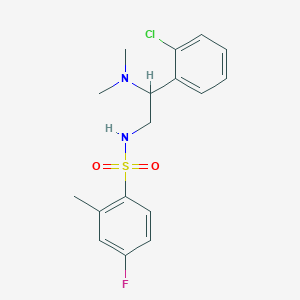

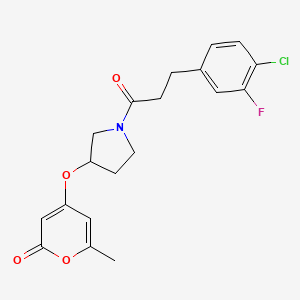

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide](/img/structure/B2692206.png)

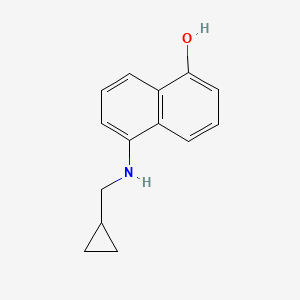

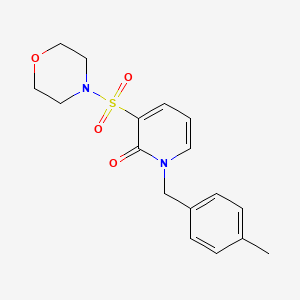

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2692216.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)